4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Lipophilicity Fragment-based drug design Physicochemical property optimization

Fragment-based lead optimization demands building blocks with chemically orthogonal handles that enable divergent SAR exploration without core scaffold commitment. 4-(Methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 1256813-30-5) meets this need through a dual-functional architecture: the 4-methylthio group serves as a late-stage diversification vector (oxidation to sulfoxide/sulfone, nucleophilic displacement, or transition-metal-catalyzed cross-coupling), while the 2-carboxylic acid enables rapid amide coupling for parallel library synthesis. This [2,3-c] regioisomer positions the pyridine nitrogen para to the pyrrole NH, creating a hydrogen-bonding topology distinct from the [2,3-b] analog and validated in potent, reversible LSD1 inhibitor scaffolds (lead IC₅₀ = 3.1 nM enzymatic). Supplied at ≥98% purity with full COA and SDS documentation to support publication-quality SAR data and institutional procurement compliance.

Molecular Formula C9H8N2O2S
Molecular Weight 208.235
CAS No. 1256813-30-5
Cat. No. B594019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
CAS1256813-30-5
Molecular FormulaC9H8N2O2S
Molecular Weight208.235
Structural Identifiers
SMILESCSC1=C2C=C(NC2=CN=C1)C(=O)O
InChIInChI=1S/C9H8N2O2S/c1-14-8-4-10-3-7-5(8)2-6(11-7)9(12)13/h2-4,11H,1H3,(H,12,13)
InChIKeyCPCSKOLCGIOUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid: Core Scaffold & Procurement


4-(Methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 1256813-30-5, molecular formula C₉H₈N₂O₂S, MW 208.24) is a heterocyclic 6-azaindole-2-carboxylic acid derivative bearing a methylthio (–SMe) substituent at the 4-position of the fused pyrrolo[2,3-c]pyridine core. [1] As a member of the azaindole (pyrrolopyridine) family—a privileged scaffold in kinase inhibitor and epigenetic modulator drug discovery [2]—this compound is primarily positioned as a research intermediate and fragment-like building block for structure–activity relationship (SAR) exploration and lead derivatization.

Scaffold

6-Azaindole-2-carboxylic acid building block for kinase and epigenetic target SAR

Handle

4-Methylthio group supports late-stage oxidation, displacement, or cross-coupling diversification

Profile

Fragment-like physicochemical space with elevated lipophilicity over unsubstituted parent

Why Generic Analogs Cannot Substitute the 4-(Methylthio) Scaffold


Within the 6-azaindole-2-carboxylic acid building-block class, the identity and position of the 4-substituent dictate both physicochemical properties and downstream synthetic versatility. The 4-methylthio group on the target compound introduces a sulfur atom that functions as a hydrogen-bond acceptor, modulates lipophilicity, and provides a chemically distinct handle for further derivatization—capabilities absent in the unsubstituted parent compound (CAS 24334-20-1). Moreover, the [2,3-c] ring fusion regiochemistry positions the pyridine nitrogen para to the pyrrole NH, creating a unique hydrogen-bonding topology that differs fundamentally from the [2,3-b] regioisomer (CAS 1256833-38-1). Substituting the target with a generic 6-azaindole-2-carboxylic acid or the incorrect regioisomer therefore alters both computed molecular properties and the accessible chemical space for lead optimization, introducing uncontrolled variables into SAR campaigns.

Unsubstituted parent

The 4-SMe handle and associated lipophilicity shift (ΔXLogP3 +0.6) are absent; derivatization options and permeability profile may not transfer.

4-Chloro analog

H-bond acceptor count differs (4 vs 3); sulfur-mediated nonclassical interactions may shift binding-site engagement patterns.

[2,3-b] regioisomer

Pyridine N placement alters hinge-region hydrogen-bond geometry; SAR mapping from [2,3-c] scaffold may not reproduce.

4-(Methylthio) Azaindole: Evidence vs. Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted 6-Azaindole Acid

The 4-methylthio substituent increases computed lipophilicity by ΔXLogP3 = +0.6 over the unsubstituted parent 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, moving the compound from a hydrophilic fragment space toward the preferred lipophilicity range for lead-like molecules. [1]

Lipophilicity
Reported
XLogP3 1.4 vs 0.8
Δ +0.6
Supports fragment-to-lead lipophilicity tuning
Computed XLogP3 (PubChem); vendor LogP ~1.98
Lipophilicity Fragment-based drug design Physicochemical property optimization

Hydrogen-Bond Acceptor Gain Over 4-Chloro Analog

The methylthio group contributes an additional hydrogen-bond acceptor relative to the 4-chloro analog, increasing the total H-bond acceptor count from 3 to 4 as computed by PubChem. [1] This sulfur-mediated acceptor capability enables distinct non-classical hydrogen-bonding and chalcogen-bonding interactions with protein targets that are absent in the 4-chloro comparator. [2]

H-Bond Acceptors
Class-level
4 vs 3
Δ +1 vs 4-Cl analog
Additional sulfur acceptor may expand target engagement profiles
Sulfur nonclassical H-bond/chalcogen interactions (review)
Hydrogen bonding Sulfur–protein interactions Medicinal chemistry

Regioisomeric Advantage: [2,3-c] vs. [2,3-b] Scaffold

The [2,3-c] ring fusion of the target compound positions the pyridine nitrogen at the 6-position of the azaindole system (para to the pyrrole NH), whereas the [2,3-b] regioisomer (CAS 1256833-38-1) places it at the 7-position (meta to the pyrrole NH). [1] This regioisomeric difference alters the directionality of the nitrogen lone pair and the hydrogen-bond donor/acceptor geometry of the bicyclic core, which is a critical determinant for kinase hinge-region binding. [2] Although the two regioisomers share identical molecular formula and MW (208.24) [1], their spatial electronic topology is non-interchangeable.

Regioisomer Topology
Class-level
[2,3-c]: N para to NHvs [2,3-b]: N meta to NHHinge-binding geometry differs
Kinase hinge-region hydrogen-bond patterns depend on regioisomer
Identical formula/MW; distinct InChIKey and electrostatic topology
Regiochemistry Kinase inhibitor scaffold Hinge-binding motif

Vendor Purity Benchmarking for Reproducible SAR

Commercially available batches of 4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are offered at ≥98% purity (Chemscene Cat. CS-0601746; Leyan Cat. 1672412) or ≥95% purity (AKSci Cat. 4839AA). In contrast, the unsubstituted parent 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is typically supplied at 90–97% purity with greater inter-vendor variability. The target compound's consistently high purity specification reduces the risk of confounding biological assay results from unidentified impurities during fragment screening or biochemical profiling.

Purity Benchmark
Supplier data
Target: ≥95–98%vs Parent: 90–97%Narrower vendor range
Supports batch-to-batch reproducibility in biochemical assays
Multi-vendor CoA specifications; verify per lot
Quality control Reproducibility Procurement specification

4-(Methylthio) Azaindole: Key Procurement Applications


Fragment-Based Lead Generation with Elevated Lipophilicity

When constructing a focused fragment library for kinase or epigenetic target screening, this compound (XLogP3 = 1.4) [1] fills a lipophilicity gap between the unsubstituted 6-azaindole-2-carboxylic acid (XLogP3 = 0.8) and more lipophilic, fully elaborated lead molecules. Its methylthio group provides a tractable vector for further synthetic elaboration—oxidation to sulfoxide/sulfone, nucleophilic displacement, or transition-metal-catalyzed cross-coupling—without irreversibly committing the core scaffold to a single trajectory.

LSD1/Kinase Inhibitor SAR Expansion

The pyrrolo[2,3-c]pyridine core has been validated as a potent, reversible LSD1 inhibitor scaffold (lead compound IC₅₀ = 3.1 nM enzymatic, 0.6 nM MV4;11 cell growth). [2] Although the specific 4-methylthio-2-carboxylic acid compound has not been independently characterized in published LSD1 assays, its [2,3-c] regioisomeric identity and 2-carboxylic acid handle position it as a synthetic entry point for amide-coupled derivatives targeting the LSD1 active site or related FAD-dependent demethylases, where the 4-SMe substituent may be leveraged to tune potency and selectivity.

Parallel Library Synthesis via Sulfur Derivatization

The 4-methylthio group offers a chemically orthogonal derivatization handle relative to chloro, bromo, or methoxy analogs. [3] The carboxylic acid at the 2-position enables straightforward amide coupling with diverse amine libraries to rapidly generate compound arrays. This dual-functional-group architecture (4-SMe for late-stage diversification; 2-COOH for library amidation) supports efficient parallel synthesis workflows that the 4-unsubstituted or 4-halo analogs cannot replicate, as the latter either lack a diversifiable 4-position or require less versatile cross-coupling conditions.

Reproducible Biochemical Assays with Verified Purity

For laboratories requiring a building block with documented purity suitable for publication-quality SAR data, this compound is supplied at ≥98% purity by multiple independent vendors (ChemScene, Leyan) [1], enabling cross-validation of biological results across different procurement batches. The availability of Certificates of Analysis and SDS documentation from established suppliers supports institutional procurement compliance requirements.

Application
Selection Property
Validation Focus
Fragment library design (kinase/epigenetic)
Elevated lipophilicity profile vs unsubstituted parent
Passive permeability and fragment hit expansion assessment
LSD1 demethylase / kinase SAR studies
[2,3-c] regioisomer for hinge-binding topology
Target engagement and isoform selectivity profiling
Parallel library synthesis via SMe handle
Orthogonal 4-SMe diversification and 2-COOH amidation
Late-stage derivatization compatibility and scope
Reproducible biochemical assay support
Consistent high-purity specification across vendors
Batch-to-batch reproducibility and impurity profiling
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